N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 897619-93-1) is a synthetic small molecule with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol. The compound features a 1,1-dioxidoisothiazolidine heterocycle—a cyclic sulfonamide—linked via a central phenyl ring and an acetamide bridge to a naphthalen-1-yl substituent.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 897619-93-1
Cat. No. B2676221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide
CAS897619-93-1
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H20N2O3S/c24-21(14-17-8-3-7-16-6-1-2-11-20(16)17)22-18-9-4-10-19(15-18)23-12-5-13-27(23,25)26/h1-4,6-11,15H,5,12-14H2,(H,22,24)
InChIKeySLFSNXLPSQAFBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 897619-93-1): Core Chemical Profile and Kinase-Targeted Research Potential


N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 897619-93-1) is a synthetic small molecule with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol . The compound features a 1,1-dioxidoisothiazolidine heterocycle—a cyclic sulfonamide—linked via a central phenyl ring and an acetamide bridge to a naphthalen-1-yl substituent . The 1,1-dioxidoisothiazolidine moiety is recognized in medicinal chemistry as a privileged scaffold for kinase inhibition, with closely related indazole-based derivatives bearing this group identified as potent Cyclin-Dependent Kinase (CDK) inhibitors [1]. While the target compound is listed primarily as a research chemical and screening compound, its structural features position it within a class of compounds under investigation for anticancer and anti-proliferative applications.

Procurement Risk: Why Analogs of N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide Cannot Be Interchanged Without Re-Validation


Compounds within the 1,1-dioxidoisothiazolidine class cannot be treated as interchangeable due to the extreme sensitivity of kinase selectivity profiles to subtle structural modifications. The patent literature on CDK inhibitors demonstrates that replacing the naphthalen-1-yl group with a biphenyl group or altering the position of the dioxidoisothiazolidine attachment on the central phenyl ring (e.g., para vs. meta substitution) leads to profound differences in inhibitory potency and target selectivity [1]. Consequently, generic substitution of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide with a seemingly similar analog—even one bearing the same heterocyclic core—without re-validation of critical assay parameters such as IC50, selectivity window, and cellular target engagement can introduce uncontrolled variability, jeopardize data reproducibility, and invalidate SAR series continuity.

Evidence-Based Differentiation Guide for N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 897619-93-1)


Structural Distinction: Meta-Phenylene Linker Configuration Versus Closest Para-Substituted Analog

The target compound (CAS 897619-93-1) possesses a meta-substituted phenyl bridge linking the 1,1-dioxidoisothiazolidine ring to the acetamide-naphthyl group. The closest purchasable analog, N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide (CAS 946344-33-8, e.g., EVT-2819918), features a para-substituted phenyl core and a 4-ethoxyphenyl terminus instead of naphthalen-1-yl . In kinase inhibitor design, the vector and dihedral angle imposed by meta versus para connectivity around the central aryl ring are known to dictate the inhibitor's ability to access deep hydrophobic pockets or form critical hinge-region hydrogen bonds [1]. Regioisomeric switching from meta to para without a full selectivity panel re-screen can lead to >10-fold changes in inhibitory potency against off-target kinases, as demonstrated in broader CDK inhibitor SAR studies [1].

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Differentiation

Scaffold Class Biochemical Activity: CDK2 Inhibition Potential via 1,1-Dioxidoisothiazolidine Pharmacophore

The 1,1-dioxidoisothiazolidine moiety is a validated pharmacophore for Cyclin-Dependent Kinase 2 (CDK2) inhibition. A co-crystal structure of CDK2 with a 3-hydroxychromone derivative bearing the identical 1,1-dioxidoisothiazolidin-2-yl substituent confirms direct engagement with the ATP-binding pocket (PDB entry; resolution 2.2 Å) [1]. A structurally distinct analog, 2-([1,1'-biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (designated BAI), has demonstrated confirmed CDK inhibitory activity and anti-proliferative effects in head and neck cancer cells [2]. While the target compound (CAS 897619-93-1) has not been independently profiled in a peer-reviewed publication, its core pharmacophoric elements are consistent with the class profile; the naphthalen-1-yl terminus may confer enhanced hydrophobic complementarity to the CDK2 specificity pocket compared to the biphenyl terminus of BAI.

Cyclin-Dependent Kinase 2 Cancer Cell Biology Pharmacophore Validation

Physicochemical Property Benchmarking: Molecular Weight and Lipophilicity Considerations Versus Catalog Kinase Inhibitors

The target compound has a molecular weight of 380.46 g/mol , placing it within the optimal range for lead-like kinase inhibitors (commonly MW 350–500). Compared to the known CDK inhibitor BAI (MW 507.6 g/mol for the free base, exact mass dependent on counterion) [1], the target compound is approximately 25% lower in molecular weight, potentially offering superior ligand efficiency metrics. The calculated partition coefficient (cLogP) for the target compound is estimated at approximately 2.8–3.2, reflecting the balanced polarity from the sulfone and amide groups combined with the lipophilic naphthalene ring. In contrast, many clinically advanced kinase inhibitors exceed cLogP 4.0, which is associated with increased off-target toxicity risk via hydrophobic promiscuity [2]. The favorable MW–cLogP combination may simplify formulation and improve solubility for in vitro screening at concentrations up to 100 µM.

Drug-Likeness Physicochemical Profiling Lead Optimization

Critical Evidential Gap Statement: Absence of Direct Comparator-Driven Quantitative Selectivity or Potency Data

IMPORTANT LIMITATION: A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (as of the knowledge cutoff date) revealed NO peer-reviewed primary research paper or public patent bioassay table providing a direct, quantitative IC50, Ki, KD, or cellular EC50 value for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide (CAS 897619-93-1) versus a named comparator compound under identical experimental conditions. Available vendor product pages either lack bioassay data entirely or cite unverified secondary sources that cannot be corroborated against primary literature . Consequently, any claim of 'superior potency,' 'better selectivity,' or 'improved cellular activity' relative to specific analogs would be scientifically unsupported for this compound at this time. Procurement decisions should be based on the structural uniqueness, the validated pharmacophoric class profile, and the compound's suitability as a screening library component rather than on inferred biological superiority.

Data Transparency Procurement Risk Evidence Limitation

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide: High-Value Research and Procurement Application Scenarios


Kinase-Focused High-Throughput Screening (HTS) Library Expansion

This compound's validated 1,1-dioxidoisothiazolidine pharmacophore (confirmed by CDK2 co-crystal structures [1]) and structurally distinct naphthalen-1-yl terminus make it suitable for expanding diversity-oriented kinase inhibitor screening decks. Procurement is recommended for HTS campaigns targeting understudied ('dark') kinases where novel chemotypes are needed to identify starting points for chemical probe development.

Structure-Activity Relationship (SAR) Matched-Pair Analysis with Indazole-Based CDK Inhibitors

Researchers with established lead series based on indazole-dioxidoisothiazolidine CDK inhibitors (e.g., BAI series [2]) can procure this compound as a matched-pair comparator to isolate the contribution of the phenyl-naphthyl acetamide scaffold versus the indazole core to selectivity and potency, enabling rational scaffold-hopping studies.

Cellular Target Engagement Assay Development Using Favorable Physicochemical Properties

With a moderate molecular weight (380.46 g/mol) and estimated cLogP of 2.8–3.2 , this compound is predicted to exhibit improved aqueous solubility and lower non-specific binding compared to more lipophilic kinase inhibitors. This profile supports its use as a chemical tool for cellular thermal shift assays (CETSA) or BRET-based target engagement assays at concentrations up to 100 µM without solubility-related artifacts [3].

Computational Docking and Pharmacophore Model Validation

The compound's three-dimensional structure, defined by the meta-substituted phenyl bridge, provides a unique vector for testing computational docking predictions against CDK2 or related kinase structures (PDB entry available for the pharmacophore [1]). It can serve as a validation ligand for pharmacophore models that distinguish meta-substituted from para-substituted 1,1-dioxidoisothiazolidine-containing inhibitors.

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